2-(3-chlorophenyl)-N-phenylacetamide

Description

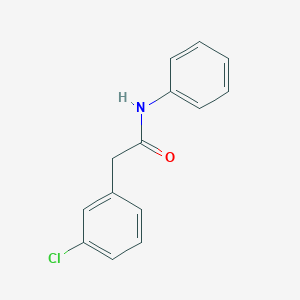

2-(3-Chlorophenyl)-N-phenylacetamide is a substituted acetamide featuring a 3-chlorophenyl group attached to the acetamide backbone. This compound belongs to a broader class of N-phenylacetamides, which are widely studied for their diverse pharmacological and chemical properties. The 3-chlorophenyl substitution introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.7 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |

InChI Key |

DOIBYDHHPCBORR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Heterocyclic Modifications

Thiadiazole and Oxadiazole Derivatives :

- 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () and N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide () incorporate heterocyclic moieties that enhance metabolic stability and target specificity. These modifications contrast with the simpler acetamide structure of the target compound, which may exhibit faster metabolic clearance .

Chromane-Based Analogs :

- Derivatives like 2-(4-oxochroman-3-yl)-N-phenylacetamide () demonstrate how fused ring systems (e.g., chroman-4-one) influence physical properties such as melting points and solubility. The 3-chlorophenyl group in the target compound likely reduces polarity compared to chromane derivatives, affecting its pharmacokinetics .

Substituent Position and Electronic Effects

- Chlorine Position: N-(3-Chlorophenyl)-2-phenoxyacetamide () and N-(2-chlorophenyl)-2-[(3-chloro-2-methylphenyl)amino]acetamide () highlight the importance of chlorine substitution position. The 3-chloro configuration in the target compound may optimize steric interactions with biological targets compared to 2- or 4-chloro isomers, as seen in improved binding affinities in related studies .

- Electron-Withdrawing Groups: N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide () and 2-amino-N-(3-chlorophenyl)-2-cyanoacetamide () incorporate cyano or acetyl groups, which increase electrophilicity and reactivity. The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing stability and reactivity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

Spectroscopic Data:

- NMR Shifts : Chromane-based analogs () show distinct ¹H-NMR signals (e.g., δ 2.80–3.20 ppm for methylene protons), whereas the target compound’s simpler structure may exhibit sharper singlet peaks for the acetamide group .

- Mass Fragmentation : Heterocyclic derivatives (e.g., thiadiazoles in ) display unique fragmentation patterns due to sulfur and nitrogen content, contrasting with the chlorine isotope patterns expected in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.